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Abstract

S 38093 is a novel, brain-penetrant small molecule characterized as a potent antagonist and
inverse agonist of the histamine H3 receptor (H3R).[1][2][3][4] Primarily expressed in the
central nervous system, the H3 receptor acts as a presynaptic autoreceptor and
heteroreceptor, modulating the release of histamine and other key neurotransmitters. By acting
as an inverse agonist, S 38093 blocks the constitutive activity of the H3 receptor, leading to an
increase in the synthesis and release of histamine.[1] This primary mechanism subsequently
enhances the release of other neurotransmitters, including acetylcholine, in brain regions
critical for cognition, such as the prefrontal cortex and hippocampus.[2] Preclinical studies have
demonstrated the pro-cognitive, wakefulness-promoting, and neurogenic properties of S
38093, positioning it as a promising therapeutic candidate for cognitive disorders and age-
related cognitive decline.[1][2][4] Additionally, it has shown significant potential in models of
neuropathic pain.[3] This document provides a comprehensive overview of the pharmacological
profile of S 38093, detailing its mechanism of action, quantitative pharmacological data, and
the methodologies of key preclinical experiments.

Core Mechanism of Action: Histamine H3 Receptor
Inverse Agonism
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The primary mechanism of action of S 38093 is its function as an inverse agonist at the
histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that exhibits
high constitutive activity, meaning it maintains a basal level of signaling even in the absence of
an agonist.[1] As an inverse agonist, S 38093 binds to the H3 receptor and stabilizes it in an
inactive conformation. This action blocks the receptor's basal activity, thereby disinhibiting
histaminergic neurons. The consequence is an increased synthesis and release of histamine
into the synaptic cleft.[1]

This surge in histamine levels subsequently influences other neurotransmitter systems through
H3 heteroreceptors located on non-histaminergic neurons. Notably, S 38093 has been shown
to facilitate cholinergic transmission in the prefrontal cortex and hippocampus.[2] This dual
action—enhancing both histaminergic and cholinergic neurotransmission—is believed to be the
foundation of its pro-cognitive effects.

Furthermore, S 38093 also acts as a competitive antagonist, blocking the effects of H3 receptor
agonists. For instance, it effectively suppresses the decrease in cyclic AMP (CAMP) that is
typically induced by an H3 agonist.[1] A potential secondary mechanism for its antinociceptive
effects may involve the desensitization of a2-adrenoreceptors in the locus coeruleus.[3]
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Caption: S 38093 Mechanism of Action.
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Quantitative Pharmacological Data

The pharmacological activity of S 38093 has been quantified through a series of in vitro and in
vivo experiments. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity and Functional
..

Parameter Species Value (pM) Assay Type

A - Radioligand Binding
Ki (Binding Affinity) Human 1.2

Assay
Radioligand Binding
Mouse 1.44
Assay
Radioligand Binding
Rat 8.8
Assay
KB (Antagonist cAMP Functional
. Human 0.11
Activity) Assay
Mouse 0.65 Antagonist Assay
EC50 (Inverse .
] Human 1.7 Inverse Agonist Assay
Agonist)
Rat 9.0 Inverse Agonist Assay

Data sourced from
Sors et al., 2017.[1]

Table 2: Pharmacokinetic Profile
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Parameter Species Value Route
Tmax (Time to Max

) Mouse 0.25-05h p.o.
Concentration)
Rat 0.25-0.5h p.o.
Monkey 2h p.o.
t1/2 (Half-life) Mouse, Rat, Monkey 15-74h p.o.
Bioavailability Mouse, Rat, Monkey 20% - 60% p.o.

Data sourced from
Sors et al., 2017.[1]

Table 3: In Vivo Efficacy in Animal Models
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Model Species Dose Effect
) Increased cerebral N-
Neurochemistry Mouse from 3 mg/kg p.o. ) ]
tele-Methylhistamine
_ Increased histamine &
Rat 10 mg/kg i.p. o
acetylcholine in PFC
N Improved spatial
Cognition Rat 0.1 mg/kg p.o. ]
working memory
Enhanced object
Rat 0.3 & 1 mg/kg p.o. »
recognition memory
_ Promoted social
Rat 0.3 & 1 mg/kg i.p. -
recognition memory
) Reduced slow-wave
Arousal Rat 3 & 10 mg/kg i.p.
sleep delta power
) ] ] Antihyperalgesic &
Neuropathic Pain Rat various ] )
antiallodynic effects
Stimulated
Neurogenesis Mouse 0.3 & 3 mg/kg/day p.o.  hippocampal

neurogenesis

Data sourced from
Sors et al., 2017;
Lounasmaa et al.,
2017; Chaumette et
al., 2018; Guilloux et
al., 2017.[1][2][3][4]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the

preclinical evaluation of S 38093.

Radioligand Binding Assays
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These assays are performed to determine the binding affinity (Ki) of S 38093 for the H3
receptor.

 Membrane Preparation: Membranes are prepared from cells recombinantly expressing the
human, rat, or mouse H3 receptor (e.g., CHO or HEK293 cells). The cells are homogenized
in a cold buffer and centrifuged to pellet the membranes, which are then washed and
resuspended in an assay buffer.

o Assay Procedure: The assay is conducted in a 96-well plate format. A fixed concentration of
a specific H3 receptor radioligand (e.g., [3H]-Na-methylhistamine) is incubated with the
prepared membranes in the presence of increasing concentrations of S 38093.

¢ Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium.
The reaction is then terminated by rapid filtration through glass fiber filters, which traps the
membranes with the bound radioligand. Unbound radioligand is washed away.

o Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation
counter. The data are used to generate a competition curve, from which the 1C50 (the
concentration of S 38093 that inhibits 50% of the radioligand binding) is calculated. The Ki
value is then determined using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays measure the ability of S 38093 to function as an antagonist or inverse agonist by
quantifying its effect on intracellular cyclic AMP (cCAMP) levels.

e Cell Culture: Cells stably expressing the H3 receptor are cultured to near confluency.

e Inverse Agonist Assay: To measure inverse agonism, cells are incubated with various
concentrations of S 38093. Since the H3 receptor's constitutive activity suppresses adenylyl
cyclase, an inverse agonist will block this suppression, leading to an increase in basal cCAMP
levels.

e Antagonist Assay: To measure antagonist activity, cells are co-incubated with an H3 receptor
agonist (e.g., R-a-methylhistamine) and varying concentrations of S 38093. The ability of S
38093 to block the agonist-induced decrease in cAMP is measured. Forskolin is often used
to stimulate adenylyl cyclase to create a larger signal window for inhibition.
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e CAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP
concentration is measured using a commercially available kit, such as HTRF (Homogeneous
Time-Resolved Fluorescence) or an ELISA-based assay.

o Data Analysis: Dose-response curves are generated to calculate EC50 (for inverse agonism)
or KB (for antagonism) values.
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Caption: General Workflow for a cAMP Functional Assay.

In Vivo Microdialysis
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This technique is used to measure extracellular levels of neurotransmitters in specific brain
regions of freely moving animals.

o Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide
cannula is surgically implanted, targeting a specific brain region like the prefrontal cortex or
hippocampus. The animal is allowed to recover for several days.

o Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted
through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at
a slow, constant flow rate.

o Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of
the probe, neurotransmitters from the extracellular fluid diffuse into the dialysate according to
their concentration gradient. Samples of the dialysate are collected at regular intervals (e.qg.,
every 20 minutes).

» Drug Administration and Analysis: After collecting baseline samples, S 38093 is administered
(e.g., via intraperitoneal injection), and sample collection continues. The concentration of
neurotransmitters (e.g., histamine, acetylcholine) in the dialysate samples is quantified using
highly sensitive analytical techniques like HPLC coupled with electrochemical detection
(HPLC-ECD).

Novel Object Recognition (NOR) Test

The NOR test assesses certain forms of learning and memory in rodents, based on their
natural tendency to explore novel objects.

e Habituation: The animal is first allowed to explore an empty testing arena for a set period to
acclimate to the environment.

o Familiarization/Training Trial (T1): The animal is placed back into the arena, which now
contains two identical objects, and is allowed to explore them for a defined time (e.g., 10
minutes).

o Retention Interval: The animal is returned to its home cage for a specific delay period. This
interval can be varied to test short-term versus long-term memory.
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o Test Trial (T2): The animal is returned to the arena, where one of the original objects has
been replaced with a new, novel object. The time spent exploring each object (the familiar
one and the novel one) is recorded.

o Data Analysis: A discrimination index is calculated, representing the proportion of time spent
exploring the novel object relative to the total exploration time. A higher discrimination index
indicates that the animal remembers the familiar object and preferentially explores the novel
one.

Adult Hippocampal Neurogenesis (AHN) Assay

This protocol is used to assess the effect of S 38093 on the proliferation, survival, and
maturation of new neurons in the hippocampus.

o BrdU Administration: To label dividing cells, mice receive intraperitoneal injections of 5-
bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that incorporates into the DNA of
cells during the S-phase of the cell cycle. The timing and frequency of injections depend on
whether cell proliferation or survival is being studied.

o Chronic Treatment: Mice are treated daily with S 38093 (e.g., via oral gavage) or vehicle for
an extended period (e.g., 28 days).[4]

» Tissue Processing: At the end of the treatment period, the animals are euthanized, and their
brains are perfused and fixed. The brains are then sectioned using a cryostat or vibratome.

e Immunohistochemistry: The brain sections are stained using antibodies against BrdU to
identify the newly born cells. Co-staining with markers for mature neurons (e.g., NeuN) or
immature neurons (e.g., DCX) is performed to determine the fate and maturation stage of the
BrdU-positive cells.

e Quantification: The number of BrdU-positive, DCX-positive, and NeuN-positive cells in the
dentate gyrus of the hippocampus is counted using microscopy and stereological methods to
assess changes in neurogenesis.

Conclusion
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S 38093 is a novel histamine H3 receptor inverse agonist with a well-characterized preclinical
profile. Its primary mechanism of action, the enhancement of histaminergic and cholinergic
neurotransmission, underpins its demonstrated efficacy in various animal models of cognition
and arousal. The compound exhibits favorable pharmacokinetic properties, including rapid
absorption and high brain penetration. Furthermore, chronic administration of S 38093 has
been shown to promote adult hippocampal neurogenesis, suggesting a potential for disease-
modifying effects in conditions associated with cognitive decline. Its additional efficacy in
neuropathic pain models highlights a broader therapeutic potential. The comprehensive data
presented in this whitepaper support the continued investigation of S 38093 as a promising
therapeutic agent for neuropsychiatric and neurological disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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